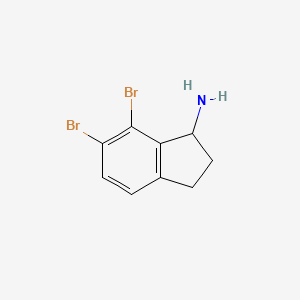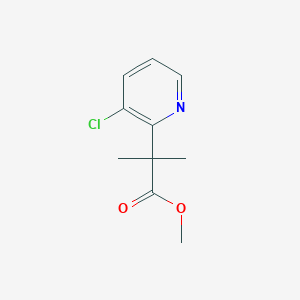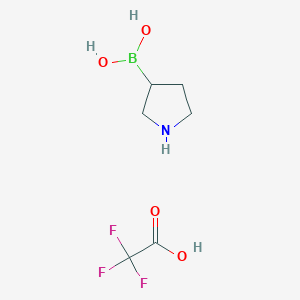
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of pyrrolidine, boronic acid, and trifluoroacetic acid Pyrrolidine is a five-membered nitrogen-containing heterocycle, boronic acid is known for its role in Suzuki-Miyaura coupling reactions, and trifluoroacetic acid is a strong acid used in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-3-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions usually involve mild temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of pyrrolidin-3-ylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyrrolidin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reaction with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrrolidine derivatives.
科学的研究の応用
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoroacetic acid component can enhance the reactivity of the compound by providing a strong acidic environment .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Pyrrolizines: Another class of nitrogen-containing heterocycles with medicinal applications.
Boronic Acid Derivatives: Widely used in organic synthesis and medicinal chemistry.
Uniqueness
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a pyrrolidine ring, boronic acid group, and trifluoroacetic acid
特性
分子式 |
C6H11BF3NO4 |
|---|---|
分子量 |
228.96 g/mol |
IUPAC名 |
pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7) |
InChIキー |
RBVIYDFKCASWFH-UHFFFAOYSA-N |
正規SMILES |
B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



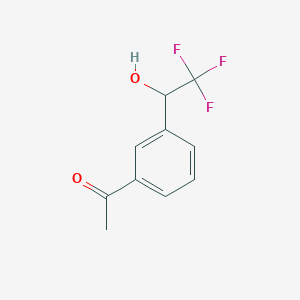
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
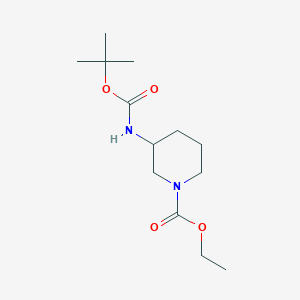
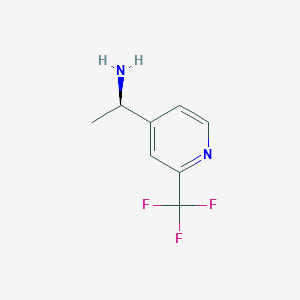
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
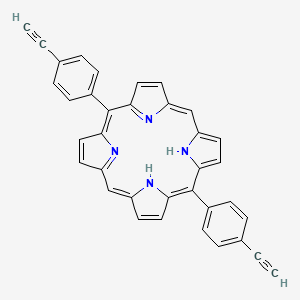
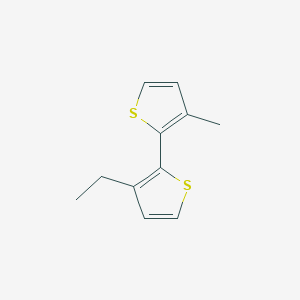
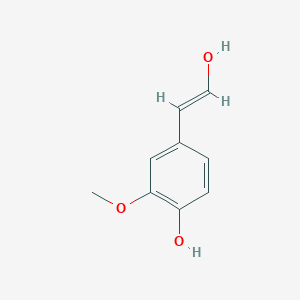
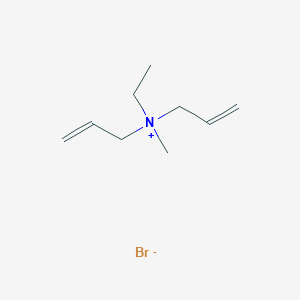
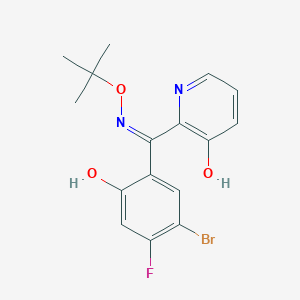
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
